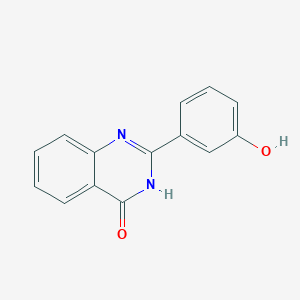
2-(3-hydroxyphenyl)quinazolin-4(3H)-one
概要
説明
2-(3-hydroxyphenyl)quinazolin-4(3H)-one is a chemical compound with the CAS Number: 911417-23-7 . It has a molecular weight of 238.25 and its IUPAC name is 2-(3-hydroxyphenyl)-4(3H)-quinazolinone .
Synthesis Analysis
The synthesis of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one involves several steps. In one method, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one is represented by the InChI Code: 1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) .Chemical Reactions Analysis
The chemical reactions of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one include a molecular weight of 238.24 g/mol . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a Log Po/w (iLOGP) of 1.83 . It is soluble with a Log S (ESOL) of -3.47 .科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives, including 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate these compounds act as good corrosion inhibitors, with their efficiency increasing with concentration. Their inhibition mechanism involves chemical adsorption on the metallic surface, forming a protective layer, as evidenced by electrochemical methods, surface analysis, and UV–visible spectrometry (Errahmany et al., 2020).
Antioxidant Properties
Quinazolin-4(3H)-ones, including 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, have shown significant antioxidant properties. The presence of hydroxyl groups on the phenyl ring enhances these properties, as indicated by various assays such as DPPH, ABTS, and TEACCUPRAC. These studies help understand the structure-antioxidant activity relationships in these compounds (Mravljak et al., 2021).
Antiviral Activities
Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona. Some compounds in this category have shown promising results, highlighting their potential in developing antiviral therapies (Selvam et al., 2007).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives, such as 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, have been explored for their antimicrobial properties. Studies demonstrate these compounds can be effective against various microbes like Bacillus subtilis, Escherichia coli, and Aspergillus niger, indicating their potential as antimicrobial agents (Chaudhary et al., 2020).
Antihypertensive Properties
Some quinazolin-4(3H)-one derivatives have been tested for their antihypertensive properties. These compounds have shown promising results in in vivo models, suggesting their potential as therapeutic agents for hypertension management (Rahman et al., 2014).
Antitumor Activity
Research into quinazolin-4(3H)-one derivatives has shown their effectiveness as antitumor agents. Some specific derivatives have been identified as broad-spectrum antitumors, effective against various cancer cell lines, indicating their potential in cancer therapy (Gawad et al., 2010).
Safety And Hazards
特性
IUPAC Name |
2-(3-hydroxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQFRPDUIBGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)quinazolin-4(3H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

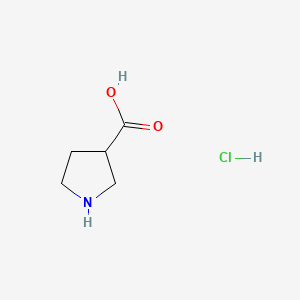
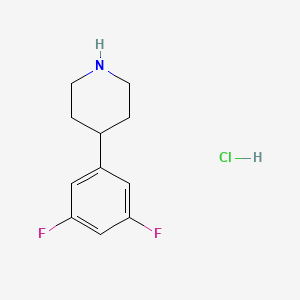
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)
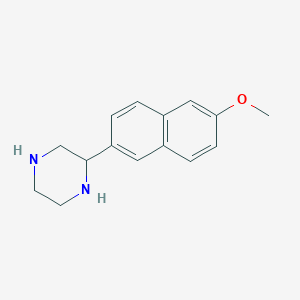
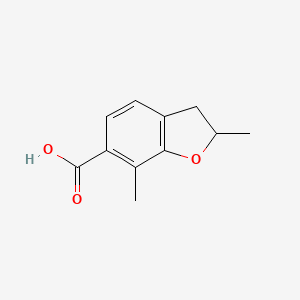
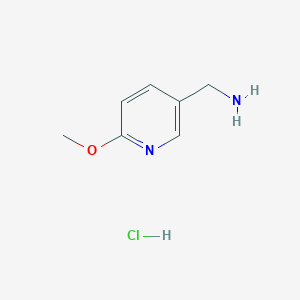
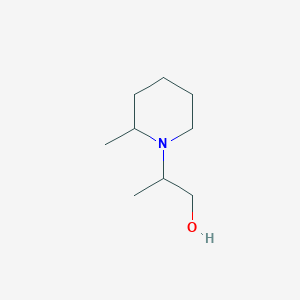
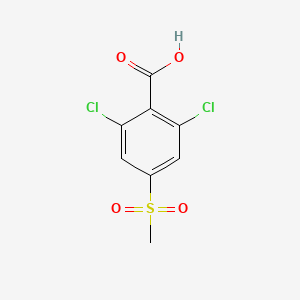
![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
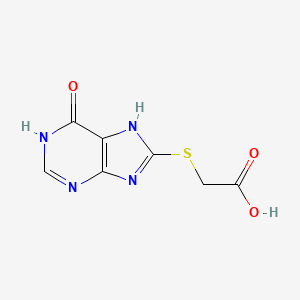
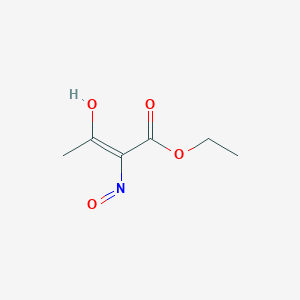
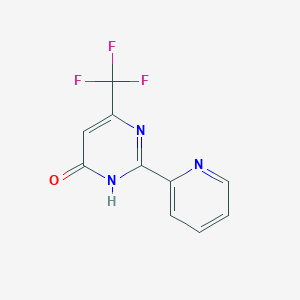
![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)